molecular formula C9H4F4 B14183991 1-(Fluoroethynyl)-4-(trifluoromethyl)benzene CAS No. 919791-22-3

1-(Fluoroethynyl)-4-(trifluoromethyl)benzene

Cat. No.: B14183991
CAS No.: 919791-22-3
M. Wt: 188.12 g/mol
InChI Key: SYZRLCVCKVIZJI-UHFFFAOYSA-N
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Description

1-(Fluoroethynyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a fluoroethynyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

One common method includes the use of trifluoromethylation reactions, which are important transformations in the research and development of drugs, agrochemicals, and functional materials . The synthetic routes often involve the use of metal catalysts and specific reaction conditions to achieve the desired product.

Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(Fluoroethynyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The fluoroethynyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Fluoroethynyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Fluoroethynyl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The fluoroethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects.

Comparison with Similar Compounds

1-(Fluoroethynyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)benzene: Lacks the fluoroethynyl group, resulting in different reactivity and applications.

    4-(Trifluoromethyl)phenylacetylene: Contains an acetylene group instead of a fluoroethynyl group, leading to variations in chemical behavior and uses.

    1-(Fluoroethynyl)benzene:

The uniqueness of this compound lies in the combination of both fluoroethynyl and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

919791-22-3

Molecular Formula

C9H4F4

Molecular Weight

188.12 g/mol

IUPAC Name

1-(2-fluoroethynyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H4F4/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H

InChI Key

SYZRLCVCKVIZJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CF)C(F)(F)F

Origin of Product

United States

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